Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- typically involves the reaction of piperidine with 4-chlorophenoxyacetyl chloride and phenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or chlorophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- is unique due to the presence of both chlorophenoxy and phenoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
651300-89-9 |
---|---|
Molecular Formula |
C19H20ClNO3 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-phenoxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C19H20ClNO3/c20-15-6-8-16(9-7-15)23-14-19(22)21-12-10-18(11-13-21)24-17-4-2-1-3-5-17/h1-9,18H,10-14H2 |
InChI Key |
GMBGFBSXYIRXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.